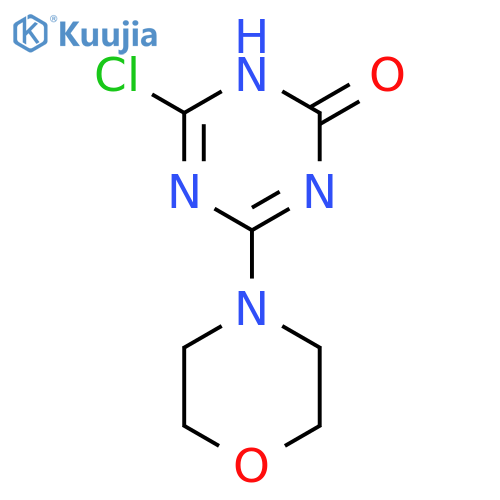Cas no 1332327-17-9 (4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol)

1332327-17-9 structure
商品名:4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol
CAS番号:1332327-17-9
MF:C7H9ClN4O2
メガワット:216.62495970726
MDL:MFCD17237319
CID:5603589
PubChem ID:136155670
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-4-morpholino-1,3,5-triazin-2(1H)-one
- CS-0137472
- EN300-5155007
- 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol
- 1332327-17-9
- 6-chloro-4-(morpholin-4-yl)-1,2-dihydro-1,3,5-triazin-2-one
- 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one
- AKOS012164594
-
- MDL: MFCD17237319
- インチ: 1S/C7H9ClN4O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H,9,10,11,13)
- InChIKey: MQGUTZSEMDRWEP-UHFFFAOYSA-N
- ほほえんだ: ClC1NC(N=C(N=1)N1CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 216.0414032g/mol
- どういたいしつりょう: 216.0414032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 66.3Ų
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3528041-2.5g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 2.5g |
$1791.0 | 2023-08-31 | |
| Enamine | EN300-5155007-0.1g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 0.1g |
$317.0 | 2023-05-30 | |
| Enamine | EN300-5155007-0.5g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 0.5g |
$713.0 | 2023-05-30 | |
| Enamine | EN300-5155007-2.5g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 2.5g |
$1791.0 | 2023-05-30 | |
| Enamine | EN300-5155007-10.0g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 10g |
$3929.0 | 2023-05-30 | |
| Enamine | EN300-3528041-0.25g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 0.25g |
$452.0 | 2023-08-31 | |
| Enamine | EN300-3528041-0.1g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 0.1g |
$317.0 | 2023-08-31 | |
| Enamine | EN300-3528041-10g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 10g |
$3929.0 | 2023-08-31 | |
| Enamine | EN300-3528041-1g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 1g |
$914.0 | 2023-08-31 | |
| Aaron | AR028JLJ-250mg |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 250mg |
$647.00 | 2025-02-16 |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
1332327-17-9 (4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol) 関連製品
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
